2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride
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Overview
Description
2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride is a chemical compound belonging to the family of thiazole derivatives. It has the molecular formula C₆H₆ClNO₂S₂ and a molecular weight of 223.7 g/mol . This compound is known for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride typically involves the reaction of cyclopropylamine with thioamide, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane and reagents like thionyl chloride to facilitate the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential biological activities, making it a candidate for further investigation in drug discovery and development.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its biological activities and applications in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-1,3-thiazole-4-sulfonamide
- 2-Cyclopropyl-1,3-thiazole-4-sulfonic acid
- 2-Cyclopropyl-1,3-thiazole-4-sulfonyl fluoride
Uniqueness
2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various derivatives and compounds with potential biological activities .
Properties
Molecular Formula |
C6H6ClNO2S2 |
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Molecular Weight |
223.7 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-thiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO2S2/c7-12(9,10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
DRNWPAZXJSXITI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CS2)S(=O)(=O)Cl |
Origin of Product |
United States |
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